
Spectroscopic Profile of 8-Methylquinolin-4(1H)-
one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 8-Methylquinolin-4(1H)-one

Cat. No.: B1316467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic

compound 8-Methylquinolin-4(1H)-one, also known as 4-hydroxy-8-methylquinoline. Due to

the limited availability of a comprehensive, publicly accessible dataset for this specific

molecule, this guide synthesizes information from analogous compounds and general

principles of spectroscopic analysis for quinolinone derivatives. It aims to serve as a valuable

resource for researchers in medicinal chemistry and drug development by providing expected

spectral characteristics and detailed experimental protocols.

Chemical Structure and Properties
8-Methylquinolin-4(1H)-one is a derivative of quinoline, featuring a methyl group at the 8th

position and a ketone group at the 4th position. This structure exists in tautomeric equilibrium

with its enol form, 4-hydroxy-8-methylquinoline. The quinolinone scaffold is a "privileged

structure" in medicinal chemistry, appearing in numerous natural products and synthetic

compounds with a wide range of biological activities.

Molecular Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol

Spectroscopic Data
While a complete, experimentally verified dataset for 8-Methylquinolin-4(1H)-one is not

readily available in the public domain, the following tables summarize the expected
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spectroscopic characteristics based on data from closely related analogs and established

spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the

aromatic protons on the quinolinone ring system and the methyl group. The chemical shifts are

influenced by the electron-withdrawing effect of the carbonyl group and the electronic nature of

the fused benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 8-Methylquinolin-4(1H)-one

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H2 7.8 - 8.2 d

H3 6.2 - 6.5 d

H5 7.5 - 7.8 d

H6 7.2 - 7.5 t

H7 7.0 - 7.3 d

8-CH₃ 2.4 - 2.7 s

N-H 11.0 - 12.0 br s

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual

values may vary depending on the solvent and experimental conditions.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon

framework of the molecule. The carbonyl carbon is expected to have the most downfield

chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-Methylquinolin-4(1H)-one
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Carbon Predicted Chemical Shift (ppm)

C2 140 - 145

C3 110 - 115

C4 175 - 180

C4a 120 - 125

C5 125 - 130

C6 120 - 125

C7 130 - 135

C8 135 - 140

C8a 145 - 150

8-CH₃ 15 - 20

Note: Predicted values are based on spectral data of analogous quinolinone structures. Actual

values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
The IR spectrum of 8-Methylquinolin-4(1H)-one will be characterized by absorption bands

corresponding to the vibrations of its functional groups.

Table 3: Key IR Absorption Bands for 8-Methylquinolin-4(1H)-one
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Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch 3200 - 3400 Medium, Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Aliphatic) 2850 - 3000 Medium

C=O Stretch (Amide) 1640 - 1680 Strong

C=C Stretch (Aromatic) 1550 - 1620 Medium to Strong

C-N Stretch 1250 - 1350 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 8-Methylquinolin-4(1H)-one, the molecular ion peak [M]⁺ should be

observed at m/z 159.

Table 4: Expected Mass Spectral Fragmentation for 8-Methylquinolin-4(1H)-one

m/z Fragment

159 [M]⁺

131 [M - CO]⁺

130 [M - CHO]⁺

103 [M - CO - HCN]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data for

quinolinone derivatives like 8-Methylquinolin-4(1H)-one.

NMR Spectroscopy
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Sample Preparation:

Weigh approximately 5-10 mg of the 8-Methylquinolin-4(1H)-one sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Cap the NMR tube and gently vortex to ensure a homogenous solution.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better spectral resolution.

¹H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16 to 64, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR:

Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2 seconds.

IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of

dry potassium bromide (KBr) in an agate mortar and pestle.
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Transfer the mixture to a pellet press and apply pressure to form a transparent or semi-

transparent pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Scan Range: Typically 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

A background spectrum of the empty sample compartment should be recorded and

subtracted from the sample spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition (Electron Ionization - EI):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.

Ionization Energy: Typically 70 eV.

Mass Range: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 50-300).

The sample can be introduced via a direct insertion probe or through a gas chromatograph

(GC-MS).

Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized compound like 8-Methylquinolin-4(1H)-one.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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